methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-di(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Description
Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-di(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a useful research compound. Its molecular formula is C20H17N3O6S and its molecular weight is 427.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cellular excitability .
Biochemical Pathways
The activation of GIRK channels by this compound affects the GPCR signaling pathways . These pathways play a crucial role in various physiological processes, including pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
It has been noted that similar compounds displaynanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by this compound leads to changes in cellular excitability. This can have various effects depending on the specific cell type and the physiological context .
Biological Activity
Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-di(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of furan derivatives with pyrazolo[3,4-b]pyridine frameworks. The presence of the 1,1-dioxidotetrahydrothiophen moiety is significant as it enhances the compound's metabolic stability and biological activity.
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies, focusing primarily on its antiproliferative effects and interaction with specific biological targets.
Antiproliferative Activity
Research indicates that compounds structurally related to this compound exhibit significant antiproliferative activity against several cancer cell lines. For instance:
- Cell Lines Tested :
- MV4-11 (biphenotypic B myelomonocytic leukemia)
- K562 (chronic myeloid leukemia)
- MCF-7 (human breast cancer)
The compound demonstrated a dose-dependent reduction in cell viability, suggesting a strong potential for use in cancer therapeutics .
The mechanisms underlying the biological activity of this compound involve several pathways:
- Induction of Apoptosis : The compound activates apoptotic pathways by inducing poly(ADP-ribose) polymerase (PARP) cleavage and caspase activation. This leads to programmed cell death in cancer cells .
- Cell Cycle Arrest : It has been observed that treatment with this compound results in a significant decrease in the expression levels of proliferating cell nuclear antigen (PCNA), indicating an arrest in the cell cycle progression .
Case Study 1: In Vitro Evaluation
In a study evaluating various pyrazolo[3,4-b]pyridine derivatives, this compound was shown to inhibit the proliferation of MV4-11 cells significantly. The half-maximal inhibitory concentration (IC50) was determined to be around 5 µM, showcasing its potential efficacy as an anticancer agent .
Case Study 2: Mechanistic Insights
Another study highlighted the compound's ability to induce autophagy-related protein LC3 fragmentation alongside apoptosis markers. This dual mechanism suggests that the compound not only triggers cell death but also modulates autophagic processes, which are crucial in cancer biology .
Comparative Analysis with Related Compounds
Compound Name | IC50 (µM) | Mechanism of Action | Target |
---|---|---|---|
This compound | 5 | Induces apoptosis and autophagy | MV4-11 |
Related Pyrazole Compound | 10 | PARP inhibition | K562 |
Another Derivative | 15 | Cell cycle arrest | MCF-7 |
Properties
IUPAC Name |
methyl 1-(1,1-dioxothiolan-3-yl)-3,6-bis(furan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6S/c1-27-20(24)13-10-14(15-4-2-7-28-15)21-19-17(13)18(16-5-3-8-29-16)22-23(19)12-6-9-30(25,26)11-12/h2-5,7-8,10,12H,6,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBAPZIMUMVSEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C(=NN2C3CCS(=O)(=O)C3)C4=CC=CO4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.